molecular formula C17H26ClNO2 B1225170 3-(4-chlorophenyl)-1-(morpholin-4-yl)heptan-3-ol

3-(4-chlorophenyl)-1-(morpholin-4-yl)heptan-3-ol

Cat. No.: B1225170
M. Wt: 311.8 g/mol
InChI Key: JQGJZCGPFJCXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-1-(morpholin-4-yl)heptan-3-ol is a chemical compound that features a chlorophenyl group, a morpholinyl group, and a heptanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(morpholin-4-yl)heptan-3-ol typically involves the reaction of 4-chlorobenzaldehyde with morpholine and a heptanol derivative under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The process would include steps such as mixing, heating, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(morpholin-4-yl)heptan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

3-(4-chlorophenyl)-1-(morpholin-4-yl)heptan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-1-(morpholin-4-yl)heptan-3-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl group may enhance binding affinity, while the morpholinyl group can modulate the compound’s activity. The heptanol backbone provides structural stability and influences the compound’s overall properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(4-piperidinyl)-3-heptanol
  • 3-(4-Chlorophenyl)-1-(4-pyrrolidinyl)-3-heptanol

Uniqueness

3-(4-chlorophenyl)-1-(morpholin-4-yl)heptan-3-ol is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-morpholin-4-ylheptan-3-ol

InChI

InChI=1S/C17H26ClNO2/c1-2-3-8-17(20,15-4-6-16(18)7-5-15)9-10-19-11-13-21-14-12-19/h4-7,20H,2-3,8-14H2,1H3

InChI Key

JQGJZCGPFJCXDL-UHFFFAOYSA-N

SMILES

CCCCC(CCN1CCOCC1)(C2=CC=C(C=C2)Cl)O

Canonical SMILES

CCCCC(CCN1CCOCC1)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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